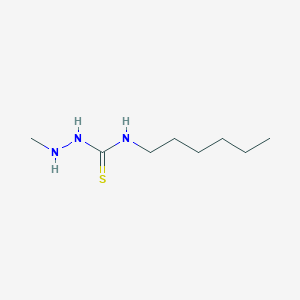
N-Hexyl-2-methylhydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-2-methylhydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. It belongs to the class of hydrazinecarbothioamides, which are recognized for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments . This compound is characterized by its unique structure, which includes a hexyl group and a methylhydrazine moiety attached to a carbothioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-2-methylhydrazine-1-carbothioamide typically involves the reaction of hexylamine with methylhydrazine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexylamine+Methylhydrazine+Carbon disulfide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Hexyl-2-methylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.
Mechanism of Action
The mechanism of action of N-Hexyl-2-methylhydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. By modulating these pathways, the compound induces apoptosis and cell cycle arrest in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .
Comparison with Similar Compounds
N-Hexyl-2-methylhydrazine-1-carbothioamide can be compared with other hydrazinecarbothioamide derivatives, such as:
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: Known for its corrosion inhibition properties.
Hydrazine-1-carbothioamide derivatives: These compounds have been studied for their potential as VEGFR-2 tyrosine kinase inhibitors.
Uniqueness: this compound stands out due to its specific structural features and its ability to target multiple biological pathways, making it a versatile compound for various applications .
Properties
CAS No. |
89927-41-3 |
|---|---|
Molecular Formula |
C8H19N3S |
Molecular Weight |
189.32 g/mol |
IUPAC Name |
1-hexyl-3-(methylamino)thiourea |
InChI |
InChI=1S/C8H19N3S/c1-3-4-5-6-7-10-8(12)11-9-2/h9H,3-7H2,1-2H3,(H2,10,11,12) |
InChI Key |
FKUSZWUIHPSIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)NNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


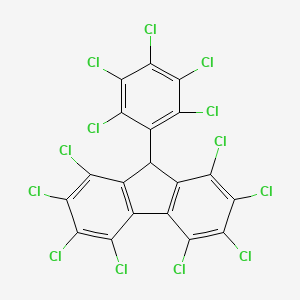
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
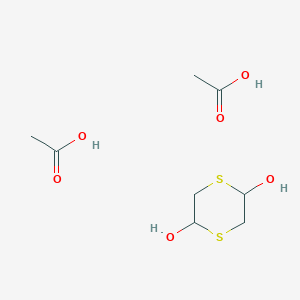
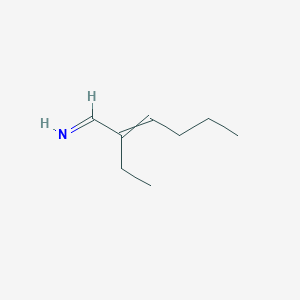

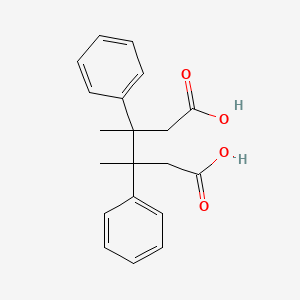
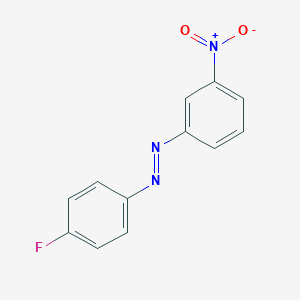
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

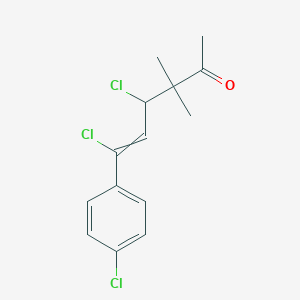
oxophosphanium](/img/structure/B14383937.png)
